molecular formula C16H27NO B14186267 N-(Undec-10-EN-1-YL)pent-4-ynamide CAS No. 920279-10-3

N-(Undec-10-EN-1-YL)pent-4-ynamide

Cat. No.: B14186267
CAS No.: 920279-10-3
M. Wt: 249.39 g/mol
InChI Key: VMVUQPBSOUKHKN-UHFFFAOYSA-N
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Description

N-(Undec-10-EN-1-YL)pent-4-ynamide is a chemical compound with the molecular formula C16H27NO and a molecular weight of 249.39 g/mol It is an amide derivative characterized by the presence of an undec-10-en-1-yl group and a pent-4-ynamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Undec-10-EN-1-YL)pent-4-ynamide typically involves the reaction of undec-10-en-1-amine with pent-4-ynoic acid or its derivatives under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including NMR, HPLC, and GC analyses, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(Undec-10-EN-1-YL)pent-4-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-(Undec-10-EN-1-YL)pent-4-ynamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Undec-10-EN-1-YL)pent-4-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • N-(Dec-9-EN-1-YL)pent-4-ynamide
  • N-(Dodec-11-EN-1-YL)pent-4-ynamide
  • N-(Undec-10-EN-1-YL)but-3-ynamide

Uniqueness

N-(Undec-10-EN-1-YL)pent-4-ynamide is unique due to its specific structural features, such as the presence of both an undec-10-en-1-yl group and a pent-4-ynamide group. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity .

Properties

CAS No.

920279-10-3

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

IUPAC Name

N-undec-10-enylpent-4-ynamide

InChI

InChI=1S/C16H27NO/c1-3-5-7-8-9-10-11-12-13-15-17-16(18)14-6-4-2/h2-3H,1,5-15H2,(H,17,18)

InChI Key

VMVUQPBSOUKHKN-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCNC(=O)CCC#C

Origin of Product

United States

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